Anlotinib

Catalog No.
S001631
CAS No.
1058156-90-3
M.F
C23H22FN3O3
M. Wt
407.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anlotinib

CAS Number

1058156-90-3

Product Name

Anlotinib

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Synonyms

AL3818, anlotinib

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Description

The exact mass of the compound Anlotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Non-Small Cell Lung Cancer (NSCLC)

Application in Advanced Non-Small Cell Lung Cancer (aNSCLC)

Application in Soft Tissue Sarcoma (STS)

Application in Medullary Thyroid Carcinoma

Application in Metastatic Renal Cell Carcinoma (mRCC)

Application in Breast Cancer

Application in Bone and Soft Tissue Sarcoma

Application in Advanced NSCLC

Application in Tumor Angiogenesis and Growth

Anlotinib is a novel oral tyrosine kinase inhibitor developed in China, primarily targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its chemical structure is represented as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine, with a molecular formula of C23H22FN3O3 and a molecular weight of approximately 407.445 g/mol . Anlotinib has shown significant potency against vascular endothelial growth factor receptor 2 (VEGFR2), with an inhibitory concentration (IC50) of 0.2 nmol/L, making it more effective than other similar compounds like sunitinib .

Anlotinib's anti-tumor activity stems from its ability to inhibit the phosphorylation of tyrosine residues on various receptor proteins [, ]. Tyrosine phosphorylation is a crucial step in activating these signaling pathways, which promote tumor cell proliferation, survival, and migration []. By blocking this phosphorylation, Anlotinib disrupts these pathways, leading to:

  • Reduced tumor cell proliferation []
  • Inhibition of angiogenesis []
  • Hindered tumor cell migration and invasion []
Such as alkylation and coupling reactions. The detailed synthetic pathway typically includes:

  • Formation of the quinoline derivative: Starting from commercially available compounds.
  • Alkylation: Introducing the cyclopropanamine moiety through nucleophilic substitution.
  • Final purification: Using techniques like recrystallization or chromatography to obtain pure anlotinib.

Specific reaction conditions and reagents are optimized to ensure high yield and purity of the final product .

Anlotinib exhibits strong anti-tumor activity through its multi-targeted approach. It inhibits not only VEGFR2 but also other receptors such as platelet-derived growth factor receptor alpha/beta (PDGFRα/β) and fibroblast growth factor receptors (FGFR1–4) . This broad-spectrum inhibition results in decreased angiogenesis and tumor progression. In preclinical models, anlotinib has demonstrated the ability to suppress tumor cell growth and disrupt tumor vasculature, contributing to its potential effectiveness in treating various cancers .

Anlotinib has been primarily investigated for its applications in oncology, particularly for:

  • Non-small Cell Lung Cancer: It has shown efficacy in inhibiting tumor growth in clinical trials.
  • Metastatic Colorectal Cancer: Anlotinib is being studied as a treatment option for this condition due to its ability to target multiple pathways involved in tumor progression .
  • Bone and Soft Tissue Sarcoma: Its anti-angiogenic properties make it a candidate for treating these types of tumors .

Pharmacokinetic studies have shown that anlotinib is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These interactions can influence drug levels and efficacy when administered alongside other medications that affect these metabolic pathways . Anlotinib has demonstrated low potential for drug-drug interactions with other common metabolic enzymes, making it a relatively safe option in polypharmacy scenarios.

Anlotinib shares similarities with other tyrosine kinase inhibitors but stands out due to its unique multi-targeted approach. Here are some comparable compounds:

CompoundTarget ReceptorsIC50 (nmol/L)Unique Features
SunitinibVEGFR2, PDGFRα/β4.0 (VEGFR2)Well-studied but less selective than anlotinib
SorafenibVEGFR2, PDGFRβ15 (VEGFR2)Primarily used for liver cancer
RegorafenibVEGFR2, PDGFRβ, FGFR150 (VEGFR2)Approved for metastatic colorectal cancer
PazopanibVEGFR1/2/3, PDGFRα/β0.6 (VEGFR2)Used for soft tissue sarcoma

Uniqueness of Anlotinib:

  • Higher selectivity against angiogenic receptors compared to sunitinib and sorafenib.
  • Broader target profile, affecting multiple pathways involved in tumor growth.
  • Demonstrated superior anti-angiogenic effects in preclinical studies compared to existing treatments .

Anlotinib's distinct pharmacological profile positions it as a promising candidate in targeted cancer therapies, especially where traditional treatments have limitations.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

407.16451973 g/mol

Monoisotopic Mass

407.16451973 g/mol

Heavy Atom Count

30

UNII

GKF8S4C432

Drug Indication

Treatment of Ewing sarcoma, Treatment of soft tissue sarcomas

Pharmacology

Anlotinib is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.

Other CAS

1058156-90-3

Wikipedia

Anlotinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12

[1]. PCT Int. Appl. (2015), WO 2015185012 A1 20151210.

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